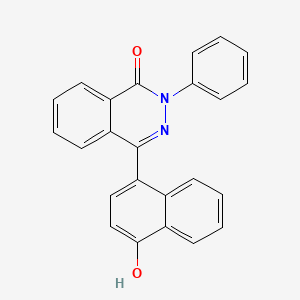
3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) is a complex organic compound featuring a pyridine ring substituted with two isoxazole-5-carboxylic acid groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Esterification: Pyridine-2,6-dicarboxylic acid is esterified with methanol to yield the dimethyl ester.
Hydrazine Reaction: The dimethyl ester is then reacted with hydrazine hydrate to form pyridine-2,6-dicarboxylic acid hydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbazate.
Isoxazole Formation: The dithiocarbazate is then cyclized with hydroxylamine to form the isoxazole rings
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole rings or the carboxylic acid groups.
Substitution: The compound can participate in substitution reactions, particularly at the isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism by which 3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) exerts its effects involves its interaction with specific molecular targets. The isoxazole rings and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antibacterial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Pyridine-2,6-diyl)bis(4-amino-3-mercapto-1,2,4-triazole): This compound also features a pyridine ring with heterocyclic substitutions and has been studied for its antimicrobial properties.
2,6-Bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine: Another similar compound with a pyridine core and heterocyclic rings, known for its antibacterial activity.
Uniqueness
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) is unique due to the presence of isoxazole rings, which confer distinct chemical properties and biological activities compared to other pyridine derivatives
Propiedades
Número CAS |
65823-21-4 |
|---|---|
Fórmula molecular |
C13H7N3O6 |
Peso molecular |
301.21 g/mol |
Nombre IUPAC |
3-[6-(5-carboxy-1,2-oxazol-3-yl)pyridin-2-yl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H7N3O6/c17-12(18)10-4-8(15-21-10)6-2-1-3-7(14-6)9-5-11(13(19)20)22-16-9/h1-5H,(H,17,18)(H,19,20) |
Clave InChI |
REBBVEODUYWYJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=NOC(=C2)C(=O)O)C3=NOC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


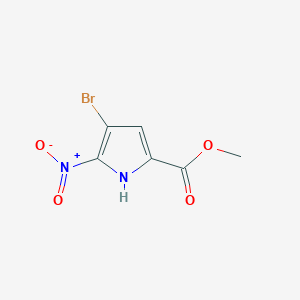
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)


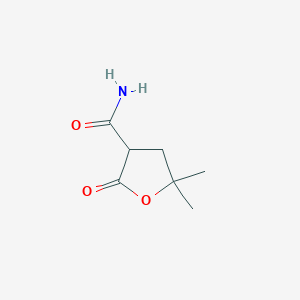
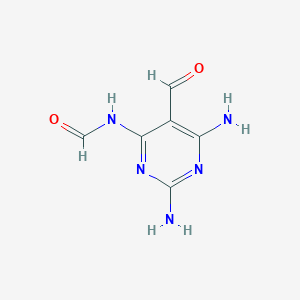
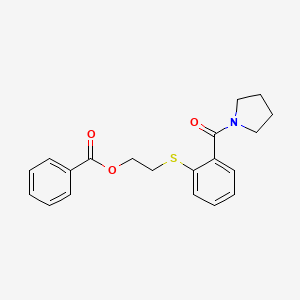

![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

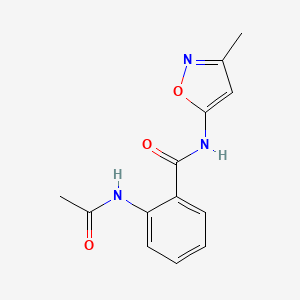
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
